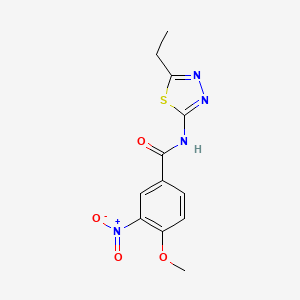![molecular formula C10H11N3O4S2 B5559656 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)
4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide often involves complex reactions utilizing sulfonyl groups and thiophene carboxamide frameworks. For example, the synthesis of similar sulfonyl analogues involves the reduction and formylation of nitroimidazole-sulfonamides, leading to various guanine and xanthine analogues (Huang et al., 1980). Another study demonstrates a tandem reaction strategy for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone (Zhu et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as a Schiff base involving a 4-[(2-hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, reveals significant details about conformation and intramolecular interactions. The compound exhibits a triclinic crystal structure with coplanar benzene rings and azomethine groups, facilitated by intramolecular hydrogen bonding (Subashini et al., 2009).
Chemical Reactions and Properties
The reactivity of thiophene derivatives and their interactions with various reagents have been extensively studied. For instance, reactions of active methylene compounds with carbon disulfide yield thiophene and thieno[2,3-b]thiophene derivatives, showcasing the versatile reactivity of thiophene moieties under different conditions (Mohareb et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Detailed structural, spectroscopic studies, and computational analyses provide insights into the stability, conformation, and electronic properties of these molecules (Sarojini et al., 2012).
科学的研究の応用
Trans-Cis Isomerisation and Material Science Applications
The study by Kucharski et al. (1999) delves into the trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group, which is pivotal for applications in material science, specifically in the development of responsive materials that change properties under light exposure. This research highlights the potential of sulfonyl-containing compounds in creating materials with switchable properties, useful in optical storage devices, sensors, and smart coatings (Kucharski, Janik, Motschmann, & Raduege, 1999).
Anticancer Agents
Ö. Yılmaz and colleagues (2015) have synthesized derivatives of indapamide, showing significant pro-apoptotic activity against melanoma cell lines. These findings underscore the potential of sulfonyl-containing compounds as scaffolds for developing new anticancer agents, demonstrating the broader applicability of these compounds beyond their traditional use (Yılmaz et al., 2015).
Environmental Implications
The work by Nödler et al. (2012) on the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification provides insights into the environmental fate of sulfonamide antibiotics. This research is crucial for understanding the persistence and transformation of pharmaceutical compounds in the environment, which is essential for assessing environmental risks and developing strategies for pollution mitigation (Nödler, Licha, Barbieri, & Pérez, 2012).
Electrochemical Synthesis of Polymers
Turac et al. (2008) demonstrated the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative, showcasing the versatility of sulfonyl-containing monomers in polymer science. This research paves the way for developing novel conducting polymers with potential applications in electronics, energy storage, and sensing technologies (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-6-3-9(13-17-6)12-10(14)8-4-7(5-18-8)19(15,16)11-2/h3-5,11H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVEZHASCYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)
![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)
![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)
![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)
![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)
